molecular formula C11H15NO2 B13772356 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol

Cat. No.: B13772356
M. Wt: 193.24 g/mol
InChI Key: JUPLVFWHEOUUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a tetrahydronaphthalene ring. It is a white or pale yellow crystalline solid with limited solubility in water but can dissolve in organic solvents such as ethanol and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol typically involves the reaction of 2-amino-1,2,3,4-tetrahydro-naphthalen-1-ol with methoxy-containing reagents under specific conditions. One common method is the reaction with methanol in the presence of a catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the large-scale reaction of 2-amino-1,2,3,4-tetrahydro-naphthalen-1-ol with methanol and a suitable catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced tetrahydronaphthalene derivatives, and substituted naphthalenes .

Scientific Research Applications

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol is unique due to the presence of both amino and methoxy groups on the tetrahydronaphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10-11,13H,3,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPLVFWHEOUUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2O)N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.